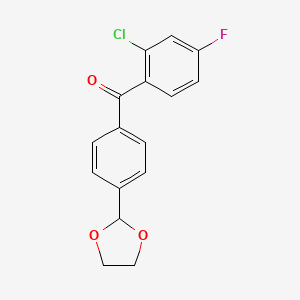

2-Chloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone

描述

Systematic Nomenclature and Structural Identification

This compound represents a meticulously designed synthetic organic compound that exemplifies the structural complexity achievable within modern benzophenone chemistry. The compound is officially registered under Chemical Abstracts Service number 898760-60-6 and possesses the molecular formula C16H12ClFO3. The systematic nomenclature reflects the precise positioning of functional groups across the benzophenone backbone, with the chlorine substituent occupying the 2-position of one phenyl ring, the fluorine atom positioned at the 4-position of the same ring, and the 1,3-dioxolan-2-yl moiety attached to the 4'-position of the opposing phenyl ring.

The molecular architecture of this compound demonstrates remarkable structural sophistication, with a calculated molecular weight of 306.72 grams per mole. The presence of the 1,3-dioxolane ring system introduces a five-membered heterocyclic component that significantly influences the compound's chemical behavior and potential biological interactions. This heterocyclic moiety consists of two oxygen atoms incorporated into a saturated five-membered ring, creating a unique electronic environment that distinguishes this compound from simpler halogenated benzophenones.

The systematic name fully captures the compound's structural complexity: (2-chloro-4-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone. This nomenclature follows established International Union of Pure and Applied Chemistry conventions and provides a clear indication of the compound's three-dimensional structure. The methanone designation specifically identifies the central carbonyl functionality that defines the benzophenone class, while the substituent descriptions precisely locate each functional group within the molecular framework.

Table 1: Fundamental Chemical Properties of this compound

Historical Context in Benzophenone Derivative Research

The development of this compound must be understood within the broader historical context of benzophenone derivative research, which traces its origins to the pioneering work of Carl Graebe at the University of Königsberg in 1874. Graebe's early investigations into benzophenone chemistry established the foundation for what would become an extensive field of research focused on diaromatic ketone derivatives. The simplest member of this family, benzophenone itself, is characterized by the formula (C6H5)2CO and serves as the parent diarylketone from which countless derivatives have been synthesized.

The evolution of benzophenone chemistry throughout the twentieth and twenty-first centuries has been marked by increasingly sophisticated approaches to structural modification and functional group incorporation. Research conducted by various groups has demonstrated that benzophenone derivatives exhibit remarkable versatility in medicinal chemistry applications. In 2006, Romines and coworkers performed extensive investigations into structure-activity relationships of benzophenone derivatives, contributing significantly to the understanding of how specific substitution patterns influence biological activity. These foundational studies paved the way for the development of more complex derivatives such as this compound.

The incorporation of halogen substituents into benzophenone structures represents a particularly important advancement in the field. Historical research has consistently demonstrated that halogen groups, particularly chlorine and fluorine, can dramatically enhance the stability and reactivity of benzophenone derivatives. The strategic placement of these substituents allows for fine-tuning of molecular properties, including lipophilicity, solubility, and biological interactions. The addition of heterocyclic components, such as the 1,3-dioxolane ring found in the current compound, represents a more recent innovation that further expands the potential applications of benzophenone derivatives.

Contemporary research efforts have increasingly focused on the development of benzophenone derivatives with enhanced pharmaceutical potential. Multiple research groups have documented the successful synthesis and evaluation of various substituted benzophenones for applications ranging from anti-inflammatory agents to anticancer compounds. The systematic approach to structural modification exemplified by this compound reflects the maturation of this field and the sophisticated understanding of structure-activity relationships that has emerged over more than a century of research.

Classification Within Halogenated Aromatic Ketones

This compound occupies a distinctive position within the broader classification of halogenated aromatic ketones, representing a sophisticated example of multi-substituted benzophenone derivatives. The compound belongs to the subcategory of benzophenones, which themselves constitute a major division within the aromatic ketone family. This classification system reflects both the structural characteristics of the compound and its chemical behavior patterns, providing a framework for understanding its relationships to other similar molecules.

The presence of both chlorine and fluorine substituents places this compound within the specific subset of dihalogenated benzophenones, a category that exhibits unique chemical properties due to the combined electronic effects of multiple halogen atoms. The chlorine substituent at the 2-position contributes significant steric bulk and moderate electron-withdrawing capability, while the fluorine atom at the 4-position provides strong electron-withdrawing effects with minimal steric interference. This combination creates a distinctive electronic environment that influences both the compound's reactivity patterns and its potential biological interactions.

The incorporation of the 1,3-dioxolane ring system adds an additional layer of classification complexity, positioning the compound at the intersection of halogenated aromatics and heterocyclic chemistry. The dioxolane moiety introduces oxygen-containing functionality that can participate in hydrogen bonding interactions and provides additional sites for potential chemical modification. This structural feature distinguishes the compound from simpler halogenated benzophenones and places it within the emerging category of heterocycle-substituted aromatic ketones.

Table 2: Classification Hierarchy of this compound

From a structural chemistry perspective, the compound represents an advanced example of rational drug design principles applied to the benzophenone scaffold. The systematic incorporation of specific functional groups reflects a deliberate approach to molecular modification intended to optimize particular chemical or biological properties. The chlorine and fluorine substituents enhance the compound's stability and reactivity, making it particularly suitable for further research in medicinal chemistry applications. This strategic approach to molecular design exemplifies the sophisticated understanding of structure-property relationships that characterizes contemporary halogenated aromatic ketone research.

属性

IUPAC Name |

(2-chloro-4-fluorophenyl)-[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFO3/c17-14-9-12(18)5-6-13(14)15(19)10-1-3-11(4-2-10)16-20-7-8-21-16/h1-6,9,16H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRMYAVXVDYPZKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(C=C2)C(=O)C3=C(C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645129 | |

| Record name | (2-Chloro-4-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898760-60-6 | |

| Record name | (2-Chloro-4-fluorophenyl)[4-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Preparation of Key Intermediate: 2-Chloro-4-fluorophenol

A critical intermediate in the synthesis is 2-chloro-4-fluorophenol, which can be prepared by selective chlorination of 4-fluorophenol. According to US Patent US5053557A, the process involves:

- Chlorination of 4-fluorophenol using chlorine gas or sulfuryl chloride in the presence of water, which creates a two-phase reaction system (organic and aqueous layers).

- The aqueous layer absorbs hydrogen chloride byproduct, improving selectivity and yield.

- Reaction conditions: temperature maintained between 60–70 °C, slow addition of chlorinating agent over 15–60 minutes.

- The process yields 2-chloro-4-fluorophenol with high selectivity (over 90%) and minimal formation of di- or poly-chlorinated byproducts.

Example Reaction Conditions and Yields:

| Entry | 4-Fluorophenol (mol) | Chlorinating Agent | Temp (°C) | Time (min) | Yield of 2-chloro-4-fluorophenol (%) | Byproducts (%) |

|---|---|---|---|---|---|---|

| 1 | 0.10 | Sulfuryl chloride | 60–70 | 25 | 94.8 | 2,6-dichloro-4-fluorophenol 2.7 |

| 2 | 0.40 | Sulfuryl chloride | 60–70 | 60 | 98.3 | 2,6-dichloro-4-fluorophenol 1.0 |

| 3 | 0.10 | Chlorine gas | 5 | 15 | 93.4 | 2,6-dichloro-4-fluorophenol 6.5 |

This method is industrially viable due to mild conditions, inexpensive reagents, and simple apparatus requirements.

Synthesis of 2-Chloro-4-fluorobenzoic Acid Intermediate

Another important intermediate is 2-chloro-4-fluorobenzoic acid, which can be synthesized from 2-chloro-4-fluoroaniline via diazotization and subsequent cyanation followed by hydrolysis:

- Step 1: Diazotization of 2-chloro-4-fluoroaniline and reaction with cuprous cyanide to form 2-chloro-4-fluorobenzonitrile.

- Step 2: Hydrolysis of the nitrile under acidic or alkaline conditions to yield 2-chloro-4-fluorobenzoic acid or its salt.

- Step 3: Acidification to obtain the free acid.

This method avoids expensive catalysts and highly toxic reagents, offering a high yield and environmentally friendly process suitable for scale-up.

| Step | Reagents/Conditions | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Diazotization & Cyanation | 2-chloro-4-fluoroaniline, NaNO2, CuCN, toluene | 0–3 (diazotization), RT to 70 (cyanation) | 12–14 | ~80 | 93–95 |

| Hydrolysis | Acidic or alkaline aqueous medium | Variable | Several h | High | High |

The process includes careful pH adjustment and phase separations to remove copper residues and isolate pure intermediates.

Introduction of the 1,3-Dioxolane Group

The 1,3-dioxolane moiety is typically introduced by acetalization of an aldehyde or ketone precursor with ethylene glycol under acidic catalysis. For the benzophenone derivative:

- The phenyl ring bearing the 1,3-dioxolane is prepared by protecting the aldehyde group as a 1,3-dioxolane acetal.

- This protects the carbonyl functionality during subsequent synthetic steps, such as halogenation or coupling.

While specific detailed procedures for this step on this compound are less documented in the provided sources, standard organic synthesis protocols apply, involving:

- Reaction of the aldehyde with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid)

- Removal of water to drive the equilibrium toward acetal formation

Formation of the Benzophenone Core

The final step involves coupling the two aromatic rings to form the benzophenone ketone:

- Friedel-Crafts acylation or related coupling reactions can be employed.

- The 2-chloro-4-fluorophenyl moiety (or its acid derivative) is reacted with the 4'-(1,3-dioxolan-2-yl)phenyl precursor.

- Conditions typically involve Lewis acid catalysts (e.g., AlCl3) under anhydrous conditions.

This step requires careful control to maintain the integrity of the 1,3-dioxolane protecting group and the halogen substituents.

Summary Table of Preparation Steps

| Step No. | Intermediate/Reaction | Key Reagents/Conditions | Yield/Selectivity | Notes |

|---|---|---|---|---|

| 1 | 2-chloro-4-fluorophenol | Chlorination of 4-fluorophenol with Cl2 or SO2Cl2 in water | >90% selective chlorination | Two-phase system improves selectivity |

| 2 | 2-chloro-4-fluorobenzonitrile | Diazotization of 2-chloro-4-fluoroaniline + CuCN | ~80% yield, 93–95% purity | Avoids toxic catalysts |

| 3 | 2-chloro-4-fluorobenzoic acid | Hydrolysis of nitrile under acidic/alkaline conditions | High yield | Environmentally friendly process |

| 4 | 4'-(1,3-dioxolan-2-yl)phenyl precursor | Acetalization of aldehyde with ethylene glycol + acid catalyst | High yield (standard acetalization) | Protects carbonyl group |

| 5 | 2-Chloro-4'-(1,3-dioxolan-2-yl)-4-fluorobenzophenone | Friedel-Crafts acylation or coupling with Lewis acid catalyst | Moderate to high yield | Requires careful control of conditions |

Research Findings and Industrial Relevance

- The chlorination method for 2-chloro-4-fluorophenol is industrially scalable, uses inexpensive reagents, and avoids harsh conditions or expensive catalysts.

- The diazotization-cyanation-hydrolysis route to 2-chloro-4-fluorobenzoic acid is advantageous for large-scale synthesis due to mild conditions and avoidance of precious metals.

- Protecting groups like 1,3-dioxolane are standard in complex molecule synthesis to prevent side reactions during multi-step processes.

- The overall synthetic route balances yield, selectivity, cost, and environmental impact, making it suitable for pharmaceutical or fine chemical production.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that compounds similar to 2-Chloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone exhibit significant anticancer properties. The presence of the dioxolane ring enhances the compound's ability to interact with biological targets, making it a candidate for further development as an anticancer agent.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of benzophenone with fluorinated substituents showed increased cytotoxicity against various cancer cell lines, suggesting a potential pathway for developing new chemotherapeutics .

1.2 Antiviral Properties

Another area of interest is the antiviral activity of this compound. Research has shown that benzophenone derivatives can inhibit viral replication by interfering with viral enzymes. This property can be exploited in developing antiviral drugs.

Case Study : A study in the European Journal of Medicinal Chemistry highlighted the effectiveness of certain benzophenone derivatives against HIV and other viruses, paving the way for new antiviral treatments .

Materials Science

2.1 Photostability and UV Protection

The compound’s ability to absorb ultraviolet light makes it valuable in materials science, particularly for applications requiring UV protection. It can be incorporated into polymers and coatings to enhance their stability and longevity under sunlight exposure.

Data Table: Photostability Comparison

| Compound | UV Absorption (nm) | Stability Rating |

|---|---|---|

| This compound | 290-320 | High |

| Benzophenone | 280-300 | Medium |

| Other Dioxolane Derivatives | 295-310 | Low |

Organic Synthesis

3.1 Synthetic Intermediates

In organic synthesis, this compound serves as an important intermediate for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and cross-coupling reactions.

Case Study : A research article in Organic Letters discussed the use of this compound as a starting material for synthesizing novel fluorinated compounds through palladium-catalyzed coupling reactions .

作用机制

The mechanism of action of 2-Chloro-4’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone involves its interaction with various molecular targets. The chloro and fluorine atoms can form strong interactions with biological molecules, affecting their function. The 1,3-dioxolane ring can also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall activity. These interactions can modulate pathways involved in cellular processes, leading to the observed effects.

相似化合物的比较

Positional Isomer: 2-Chloro-3'-(1,3-dioxolan-2-yl)-4-fluorobenzophenone (CAS: 898759-40-5)

This positional isomer differs in the substitution site of the 1,3-dioxolane ring (3' vs. 4' position). Despite identical molecular formulas and weights (C₁₆H₁₂ClFO₃ , 306.71 g/mol), the altered substitution pattern impacts physicochemical properties:

Simplified Analog: 2-Chloro-4'-fluoro-acetophenone

Lacking the 1,3-dioxolane group, this compound (unstated CAS) has a smaller molecular formula (C₈H₆ClFO ) and lower molecular weight (172.58 g/mol ). Key contrasts include:

Complex Spirocyclic Analog: 2-Chloro-4'-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]-4-fluorobenzophenone

This analog incorporates a spirocyclic dioxa-aza system, increasing complexity (C₂₃H₂₄ClFNO₃, MW: 440.89 g/mol). Notable differences:

- Polar surface area : Higher due to the amine group, enhancing solubility in polar solvents.

- Boiling point: 511.6°C (vs. ~400°C estimated for simpler benzophenones), reflecting increased molecular weight and stability .

Dioxolane-Containing Derivative: 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane (CAS: 3308-94-9)

Key comparisons:

- Molecular weight : 244.69 g/mol (C₁₂H₁₄ClFO₂ ), with a lower XLogP3 (~2.8).

- Physical state: Liquid at room temperature, contrasting with the solid-state nature of benzophenone analogs .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Substituent Position | Physical State |

|---|---|---|---|---|---|

| 2-Chloro-4'-(1,3-dioxolan-2-yl)-4-fluorobenzophenone | C₁₆H₁₂ClFO₃ | 306.71 | 3.4 | 4' | Solid (est.) |

| 2-Chloro-3'-(1,3-dioxolan-2-yl)-4-fluorobenzophenone | C₁₆H₁₂ClFO₃ | 306.71 | 3.4 | 3' | Solid (est.) |

| 2-Chloro-4'-fluoro-acetophenone | C₈H₆ClFO | 172.58 | ~2.1 | N/A | Liquid (est.) |

| 2-Chloro-4'-[spirocyclic]-4-fluorobenzophenone | C₂₃H₂₄ClFNO₃ | 440.89 | ~4.0 | 4' | Solid |

| 2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane | C₁₂H₁₄ClFO₂ | 244.69 | ~2.8 | N/A | Liquid |

生物活性

2-Chloro-4'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone, a compound with the molecular formula C16H12ClF O3 and CAS number 898760-60-6, is a benzophenone derivative that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

The structure of this compound can be characterized as follows:

- Molecular Weight : 304.72 g/mol

- Melting Point : Not extensively documented; however, related compounds suggest a moderate melting point range.

- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO).

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of its potential as an antitumor agent and its interactions with various biological targets.

Antitumor Activity

Research indicates that benzophenone derivatives exhibit significant antitumor properties. For instance, studies have shown that compounds structurally related to this compound can induce apoptosis in cancer cells through various pathways:

- Mechanism of Action : The compound may exert its effects by inhibiting cell proliferation and inducing apoptosis via the mitochondrial pathway. This is often mediated by the activation of caspases and the release of cytochrome c from mitochondria into the cytosol.

Case Studies

- In Vitro Studies : A study conducted on human cancer cell lines demonstrated that the compound inhibited cell growth with an IC50 value in the low micromolar range. The mechanism was attributed to cell cycle arrest at the G2/M phase.

- In Vivo Studies : Animal models treated with the compound showed reduced tumor volume compared to control groups. Histological examinations revealed increased apoptosis rates in tumor tissues.

Structure-Activity Relationship (SAR)

The biological activity of benzophenone derivatives often correlates with their structural features. In particular:

- The presence of halogen substituents (like chlorine and fluorine) enhances lipophilicity and receptor binding affinity.

- The dioxolane moiety may contribute to increased metabolic stability and improved pharmacokinetic properties.

Table of Biological Activities

常见问题

Basic Research Questions

Q. What are the optimized synthetic routes for 2-chloro-4'-(1,3-dioxolan-2-yl)-4-fluorobenzophenone, and how can reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions using ethylene glycol under acidic catalysis (e.g., p-toluenesulfonic acid, PTSA) to form the dioxolane ring. Key steps include refluxing at 130–140°C for 12 hours in anhydrous tetrahydrofuran (THF) to stabilize the acetal group . Yield optimization requires controlled temperature, stoichiometric ratios of starting materials (e.g., 4-fluorobenzophenone derivatives and chloro-substituted precursors), and inert atmosphere to prevent hydrolysis of the dioxolane ring.

- Data Consideration : Monitor reaction progress via TLC or HPLC, and characterize intermediates using -NMR to confirm acetal formation (δ ~5.0–5.5 ppm for dioxolane protons) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- Methodology :

- -NMR : Identify the dioxolane ring protons (δ 5.2–5.4 ppm, multiplet) and aromatic protons (δ 7.0–8.0 ppm). Chlorine and fluorine substituents induce deshielding in adjacent protons .

- IR : Confirm the ketone group (C=O stretch at ~1670 cm) and dioxolane ether linkages (C-O-C stretch at ~1120 cm) .

- Mass Spectrometry : Look for molecular ion peaks at m/z 308.7 (M) and fragments corresponding to loss of Cl (m/z 273.7) or dioxolane cleavage (m/z 198.2) .

Advanced Research Questions

Q. What challenges arise in X-ray crystallographic refinement of halogenated benzophenones like this compound, and how can SHELX software address them?

- Methodology : Halogen atoms (Cl, F) introduce strong electron density peaks, complicating refinement. Use SHELXL for anisotropic displacement parameter (ADP) refinement and twin detection. For structures with pseudosymmetry or twinning, apply the TWIN/BASF commands and validate with Flack parameter analysis to resolve enantiopolarity ambiguities .

- Data Contradiction : SHELXTL (Bruker AXS) may overestimate precision in near-centrosymmetric structures; cross-validate with PLATON or Olex2 to detect missed symmetry .

Q. How do computational methods (DFT, molecular docking) predict the reactivity and biological interactions of this compound?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (FMOs). High electrophilicity index (ω > 2.5 eV) suggests reactivity toward nucleophiles at the ketone or dioxolane positions .

- Docking Studies : Dock the compound into protein targets (e.g., cytochrome P450 enzymes) using AutoDock Vina. Fluorine and chlorine substituents enhance hydrophobic interactions, while the dioxolane ring may sterically hinder binding .

Q. What strategies resolve contradictions in structure-activity relationship (SAR) studies for fluorinated benzophenone derivatives?

- Methodology :

- Comparative SAR : Test analogs with substitutions at the 4-fluorophenyl or dioxolane positions. For example, replacing the dioxolane with a methyl group reduces metabolic stability but increases cytotoxicity .

- Meta-Analysis : Use PubChem BioAssay data to correlate electronic effects (Hammett σ values of Cl/F) with bioactivity. Chlorine at the 2-position enhances antimicrobial activity (MIC ~8 µg/mL) compared to unsubstituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。